molecular formula C13H15NO3S B2512198 N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)furan-2-carboxamide CAS No. 1219912-14-7

N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)furan-2-carboxamide

Cat. No.: B2512198
CAS No.: 1219912-14-7
M. Wt: 265.33
InChI Key: GVFLMGHQAYOPPD-UHFFFAOYSA-N
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Description

N-(2-Methoxyethyl)-N-(thiophen-3-ylmethyl)furan-2-carboxamide is a heterocyclic carboxamide derivative featuring a furan-2-carboxamide core substituted with a 2-methoxyethyl group and a thiophen-3-ylmethyl moiety on the nitrogen atom. Its molecular formula is C₁₄H₁₇NO₃S, with a molecular weight of 291.36 g/mol.

Properties

IUPAC Name

N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3S/c1-16-7-5-14(9-11-4-8-18-10-11)13(15)12-3-2-6-17-12/h2-4,6,8,10H,5,7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVFLMGHQAYOPPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=CSC=C1)C(=O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)furan-2-carboxamide typically involves the following steps:

    Formation of the Furan-2-carboxylic Acid: This can be achieved through the oxidation of furfural using an oxidizing agent such as potassium permanganate.

    Amidation Reaction: The furan-2-carboxylic acid is then reacted with N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired carboxamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The carboxamide group can be reduced to form the corresponding amine.

    Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)amine.

    Substitution: Various substituted carboxamides depending on the substituent used.

Scientific Research Applications

N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)furan-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)furan-2-carboxamide depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require further experimental validation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional analogs of N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)furan-2-carboxamide, highlighting variations in substituents, molecular properties, and biological relevance:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological/Functional Notes Reference ID
This compound (Target) C₁₄H₁₇NO₃S 291.36 Furan-2-carboxamide, 2-methoxyethyl, thiophen-3-ylmethyl Synthetic intermediate; structural studies
N-(2-Methoxyethyl)-5-[3-(1H-pyrazol-3-yl)phenyl]thiophene-2-carboxamide C₁₈H₁₉N₃O₂S 349.43 Thiophene-2-carboxamide, pyrazole-phenyl substitution Synthetic methodology focus
N-(Pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)furan-2-carboxamide C₁₆H₁₅N₂O₂S 307.37 Pyridine substitution vs. 2-methoxyethyl Unreported bioactivity
Ortho-Fluorofuranyl fentanyl C₂₃H₂₆FN₃O₂ 411.47 Fentanyl backbone with furan-2-carboxamide Controlled opioid analog
N-(2-Nitrophenyl)thiophene-2-carboxamide C₁₁H₈N₂O₃S 260.26 Nitrophenyl substitution; thiophene vs. furan Structural studies; weak hydrogen bonding
N-(2-Methoxyethyl)-2,5-dimethyl-N-(thiophen-3-ylmethyl)furan-3-carboxamide C₁₆H₂₁NO₃S 307.41 Additional methyl groups on furan ring Steric effects on reactivity
2-(2-Chloro-6-fluorophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)acetamide C₁₆H₁₇ClFNO₂S 341.80 Acetamide backbone vs. carboxamide Unreported bioactivity

Key Observations:

Core Heterocycle Variations: Substituting furan with thiophene (e.g., N-(2-nitrophenyl)thiophene-2-carboxamide ) alters electronic properties and molecular geometry. Crystallographic studies of N-(2-nitrophenyl)thiophene-2-carboxamide reveal dihedral angles of 8.50–13.53° between aromatic rings, distinct from its furan analog (9.71°) .

Substituent Effects :

  • The 2-methoxyethyl group in the target compound provides flexibility and moderate polarity, contrasting with rigid pyridinylmethyl () or bulky tert-butyl groups (e.g., ML18829 in ).
  • Methyl substitutions on the furan ring () increase steric hindrance, which may influence synthetic accessibility or intermolecular interactions.

Pharmacological Analogs :

  • While ortho-fluorofuranyl fentanyl () shares a furan-2-carboxamide moiety, its opioid activity stems from the fentanyl backbone, highlighting the importance of core structure in bioactivity. The target compound lacks the piperidine ring critical for opioid receptor binding.

Biological Activity

N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)furan-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₅N₁O₃S
  • Molecular Weight : 265.33 g/mol
  • CAS Number : 1219912-14-7
  • SMILES Notation : COCCN(C(=O)c1ccco1)Cc1ccsc1

The compound features a furan ring, a thiophene moiety, and a methoxyethyl group, which contribute to its solubility and potential bioactivity.

The mechanism of action for this compound involves:

  • Enzyme Inhibition : The furan and thiophene rings interact with various enzymes, potentially inhibiting their activity through competitive binding.
  • Hydrogen Bonding : The carboxamide group can form hydrogen bonds with biological macromolecules, enhancing binding affinity.
  • Hydrophobic Interactions : The thiophene moiety contributes to hydrophobic interactions, which may stabilize the compound's binding to its targets.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.
  • Anticancer Activity : Preliminary data indicate that the compound may inhibit cancer cell proliferation, making it a candidate for further investigation in cancer therapy.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Gram-positive bacteria
AnticancerInhibits proliferation of cancer cells

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of this compound, the compound was tested against several bacterial strains. The results indicated significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 30 µg/mL.

Study 2: Anticancer Potential

A separate investigation focused on the compound's anticancer properties involved in vitro assays on human cancer cell lines. The findings revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC₅₀ values around 25 µM for certain cancer types.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Intermediate : The initial step involves synthesizing the furan derivative from furan-2-carboxylic acid and thiophene derivatives.
  • Methoxyethylation : The intermediate is then reacted with methoxyethylamine under controlled conditions.

Table 2: Synthetic Route Overview

StepReagents UsedConditions
Intermediate FormationFuran-2-carboxylic acid, ThiopheneReflux in dichloromethane
Final ProductMethoxyethylamineControlled temperature

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